(1-Benzhydrylazetidin-3-yl)methanol
Overview
Description
“(1-Benzhydrylazetidin-3-yl)methanol” is a chemical compound with the molecular formula C17H19NO . It has a molecular weight of 253.34 g/mol . The compound is also known by its CAS number: 72351-36-1 .
Synthesis Analysis
The synthesis of “(1-Benzhydrylazetidin-3-yl)methanol” involves dissolving 1-Benzhydryl-3-(hydroxymethyl)azetidine in methanol and adding palladium hydroxide on carbon under a nitrogen atmosphere . The mixture is then stirred under a pressurized hydrogen atmosphere . After the air in the vessel is replaced by nitrogen, the catalyst is removed by filtration and washed with methanol . The reaction mixture is then concentrated under reduced pressure .Molecular Structure Analysis
The molecular structure of “(1-Benzhydrylazetidin-3-yl)methanol” is represented by the formula C17H19NO . Unfortunately, the specific details about the molecular structure are not provided in the search results.Chemical Reactions Analysis
The chemical reaction involved in the synthesis of “(1-Benzhydrylazetidin-3-yl)methanol” is a hydrogenation process . The reaction is carried out under a pressurized hydrogen atmosphere . The reaction mixture is then filtered, and the filtrate is evaporated to give the crude product .Physical And Chemical Properties Analysis
“(1-Benzhydrylazetidin-3-yl)methanol” has a molecular weight of 253.34 g/mol . The compound’s boiling point and other physical properties are not specified in the search results.Scientific Research Applications
1. Catalyst in Organic Synthesis
The compound has been studied as part of a ligand that forms a complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition. This reaction is significant in water or under neat conditions, demonstrating low catalyst loadings, short reaction times, and compatibility with free amino groups (Ozcubukcu et al., 2009).
2. In Synthesis of Pharmacological Agents
An improved one-pot, multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol, a pharmaceutically important moiety, has been developed. This process minimizes impurities and effectively scales up production, yielding high purity and efficiency (Reddy et al., 2010).
3. Enantiodiscrimination in Stereochemistry
Enantiopure aziridin-2-yl methanols, similar in structure to (1-Benzhydrylazetidin-3-yl)methanol, have been used as sensors for enantiodiscrimination of α-racemic carboxylic acids. This application is crucial for determining the enantiomeric excess of compounds containing stereogenic centers (Malinowska et al., 2020).
4. Role in Chemical Reactions
It's involved in the photoinduced electron-transfer reaction of benzhydrylidenenorbornene, which can be captured chemically by methanol, indicating the presence of homoconjugative interactions (Hirano et al., 1992).
5. Synthesis of Novel Compounds
(1-Benzhydrylazetidin-3-yl)methanol is also involved in the synthesis of various compounds, for instance, the green synthesis of racemic (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives in water, highlighting its role in environmentally-friendly chemical processes (Singh et al., 2015).
6. In Corrosion Inhibition Studies
The compound has been explored as a potential corrosion inhibitor for mild steel in acidic media, emphasizing its practical applications in industrial settings (Ma et al., 2017).
Safety And Hazards
properties
IUPAC Name |
(1-benzhydrylazetidin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-13-14-11-18(12-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17,19H,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFUGGQLCNKIQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374451 | |
Record name | (1-benzhydrylazetidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzhydrylazetidin-3-yl)methanol | |
CAS RN |
72351-36-1 | |
Record name | (1-benzhydrylazetidin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 72351-36-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.